5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile
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Overview
Description
5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile is a complex organic compound that features a benzo[d][1,3]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile typically involves multiple steps. One common method includes the formation of the benzo[d][1,3]oxazine ring through a cyclization reaction. This is followed by the introduction of the fluorobenzonitrile moiety via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring or the nitrile group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorobenzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various substituents at the fluorobenzonitrile moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorobenzonitrile moiety is particularly interesting for its ability to interact with biological targets.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The structural features of the compound make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorobenzonitrile moiety can form strong interactions with enzymes and receptors, leading to the modulation of biological pathways. The oxazine ring system may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-1H-pyrrole-2-carbonitrile
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzonitrile
- [(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
Compared to similar compounds, 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile stands out due to the presence of both the oxazine ring and the fluorobenzonitrile moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
304854-07-7 |
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Molecular Formula |
C17H13FN2O2 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
5-(4,4-dimethyl-2-oxo-1H-3,1-benzoxazin-6-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C17H13FN2O2/c1-17(2)13-8-11(4-6-15(13)20-16(21)22-17)10-3-5-14(18)12(7-10)9-19/h3-8H,1-2H3,(H,20,21) |
InChI Key |
QYXWQJJMCRIUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)C#N)NC(=O)O1)C |
Origin of Product |
United States |
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